(2-Propoxyphenyl)thiourea
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Overview
Description
(2-Propoxyphenyl)thiourea is an organosulfur compound with the molecular formula C₁₀H₁₄N₂OS. It is a derivative of thiourea, where the phenyl group is substituted with a propoxy group at the second position. This compound is known for its diverse applications in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
(2-Propoxyphenyl)thiourea is a derivative of thiourea, an organosulfur compound that has gained significant attention for its diverse biological applications Thiourea and its derivatives have been noted for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These suggest a wide range of potential targets, including various enzymes and cellular structures involved in these biological processes.
Mode of Action
One of the known mechanisms of thiourea derivatives involves the inhibition of peroxidase in the thyroid gland, thus inhibiting thyroxine production . The reduced synthesis of thyroid hormone causes an increased pituitary secretion of thyrotropic hormone, leading to hyperplasia of the thyroid, which can lead to tumor formation with continuous stimulation .
Biochemical Pathways
Thiourea derivatives have been shown to catalyze a diverse variety of highly enantioselective transformations, providing a wide range of versatile organic compounds . This suggests that this compound may interact with multiple biochemical pathways, potentially influencing a variety of cellular processes.
Pharmacokinetics
It is known that the route of administration can significantly impact the pharmacokinetics of a drug . The most common routes are oral, intravenous, intramuscular, topical, inhalational, and intranasal . The choice of route can affect the bioavailability of the drug, which in turn influences its efficacy and potential side effects.
Result of Action
Thiourea derivatives have been associated with a wide range of biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial effects . These effects suggest that this compound may have a broad impact at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, thiourea application has been shown to enhance the tolerance of plants to heat stress . This suggests that environmental conditions such as temperature could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
(2-Propoxyphenyl)thiourea, like other thiourea derivatives, plays a significant role in biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully characterized. It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not yet fully characterized. It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Propoxyphenyl)thiourea can be synthesized through the reaction of 2-propoxyaniline with carbon disulfide in the presence of a base, followed by the addition of an appropriate thiourea derivative. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions: (2-Propoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce the corresponding amine .
Scientific Research Applications
(2-Propoxyphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, elastomers, and other industrial materials
Comparison with Similar Compounds
Thiourea: The parent compound, with a similar structure but without the propoxy group.
Phenylthiourea: A derivative with a phenyl group instead of the propoxy group.
Propylthiouracil: Another thiourea derivative with different substituents
Uniqueness: (2-Propoxyphenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2-propoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-2-7-13-9-6-4-3-5-8(9)12-10(11)14/h3-6H,2,7H2,1H3,(H3,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDYSMQZZUWBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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